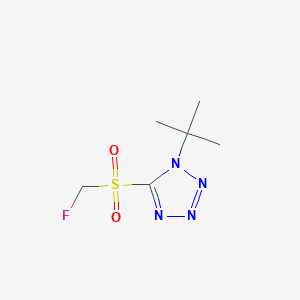
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is a compound that features a tetrazole ring substituted with a tert-butyl group and a fluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole typically involves the reaction of tert-butyl-substituted tetrazole with fluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The fluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-5-methyl-1H-tetrazole: Similar structure but lacks the fluoromethylsulfonyl group.
1-(Tert-butyl)-5-chloromethyl-1H-tetrazole: Similar structure but has a chloromethyl group instead of a fluoromethylsulfonyl group.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-tetrazole: Similar structure but has a methylsulfonyl group instead of a fluoromethylsulfonyl group.
Uniqueness
1-(Tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole is unique due to the presence of the fluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where strong interactions with molecular targets are required.
Properties
Molecular Formula |
C6H11FN4O2S |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-tert-butyl-5-(fluoromethylsulfonyl)tetrazole |
InChI |
InChI=1S/C6H11FN4O2S/c1-6(2,3)11-5(8-9-10-11)14(12,13)4-7/h4H2,1-3H3 |
InChI Key |
CAWKMMBKHWNUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)S(=O)(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



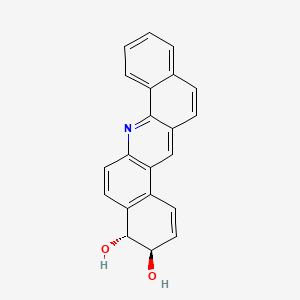

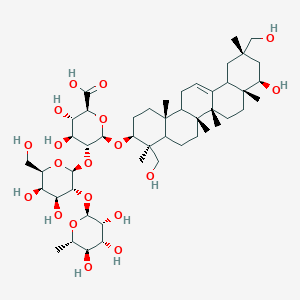
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
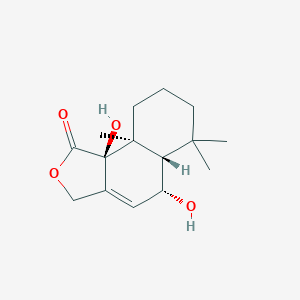
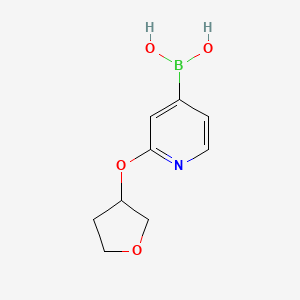
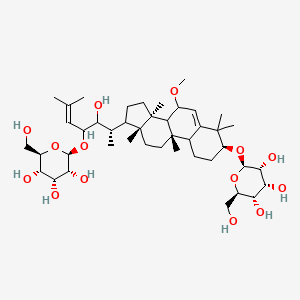
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
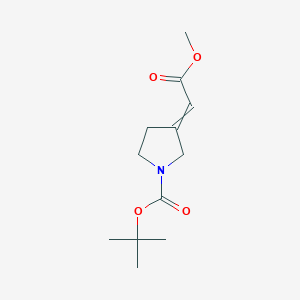
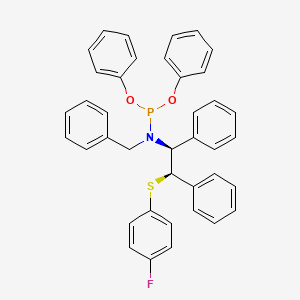
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
